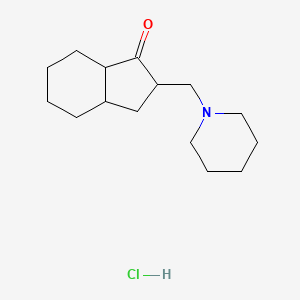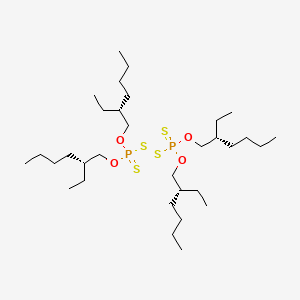
Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)-, also known as bis[O,O-di(2-ethylhexyl)thiophosphonyl]disulfide, is a chemical compound with the molecular formula C32H68O4P2S4 and a molecular weight of 707.08 g/mol . It is a member of the dithiophosphates family, which are known for their diverse applications in various fields .
Preparation Methods
The synthesis of disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- typically involves the reaction of O,O-di(2-ethylhexyl)thiophosphoric acid with sulfur dichloride (S2Cl2) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- undergoes various chemical reactions, including:
Scientific Research Applications
Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- involves its interaction with thiol groups in proteins and other biomolecules . It can form disulfide bonds with cysteine residues, leading to changes in protein structure and function . This interaction can affect various molecular pathways, including redox signaling and enzyme activity .
Comparison with Similar Compounds
Disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- can be compared with other dithiophosphates such as:
O,O-diisopropyl hydrogen dithiophosphate: Known for its use as a pesticide.
O,O-diethyl hydrogen phosphorodithioate: Commonly used as a lubricant additive.
O,O-bis(2-ethylhexyl) hydrogen dithiophosphate: Similar in structure but differs in its specific applications and reactivity.
The uniqueness of disulfide, bis(O,O-di(2-ethylhexyl)thiophosphoryl)- lies in its specific molecular structure, which imparts distinct chemical properties and applications .
Properties
CAS No. |
71426-89-6 |
|---|---|
Molecular Formula |
C32H68O4P2S4 |
Molecular Weight |
707.1 g/mol |
IUPAC Name |
[bis[(2R)-2-ethylhexoxy]phosphinothioyldisulfanyl]-bis[(2R)-2-ethylhexoxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C32H68O4P2S4/c1-9-17-21-29(13-5)25-33-37(39,34-26-30(14-6)22-18-10-2)41-42-38(40,35-27-31(15-7)23-19-11-3)36-28-32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3/t29-,30-,31-,32-/m1/s1 |
InChI Key |
QYLZMVVJIYDVGG-SEVDZJIVSA-N |
Isomeric SMILES |
CCCC[C@@H](CC)COP(=S)(OC[C@H](CC)CCCC)SSP(=S)(OC[C@H](CC)CCCC)OC[C@H](CC)CCCC |
Canonical SMILES |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)SSP(=S)(OCC(CC)CCCC)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


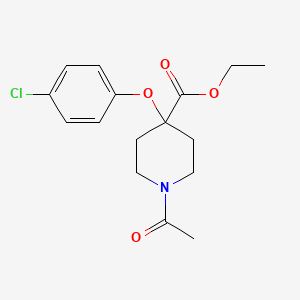
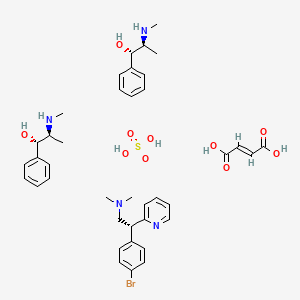
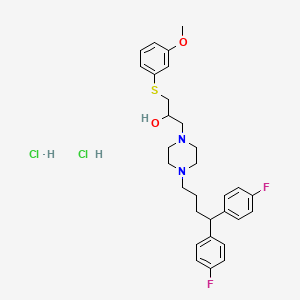
![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)

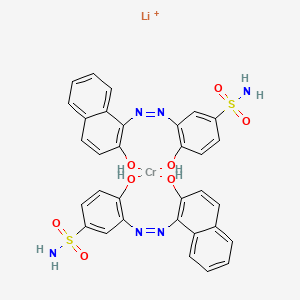
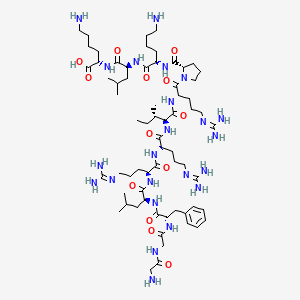
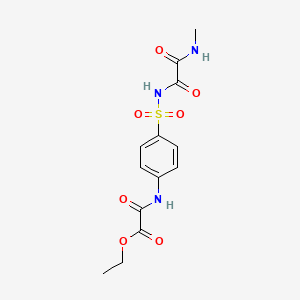
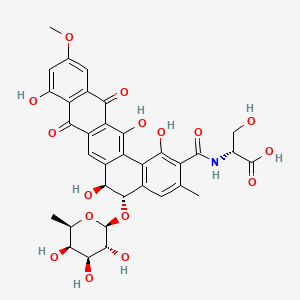
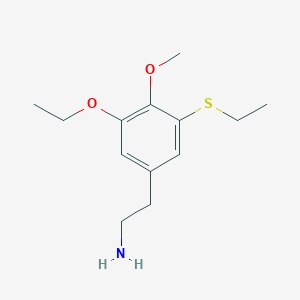
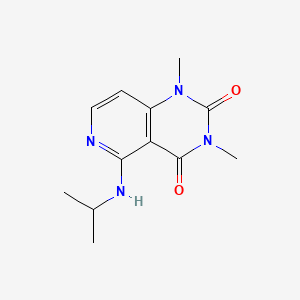
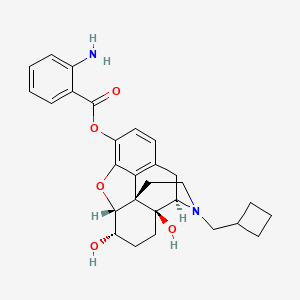
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1-bromonaphthalen-2-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12761361.png)
